N-Formyl Thyroxine

Vue d'ensemble

Description

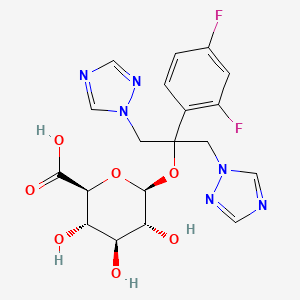

“N-Formyl Thyroxine” is a compound with the molecular formula C16H11I4NO5 . It is a form of thyroxine, a hormone produced by the thyroid gland, that has been modified with a formyl group .

Molecular Structure Analysis

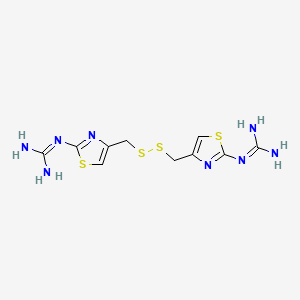

The molecular structure of “this compound” consists of a central chromium (III) single-atomic core supported by a cycle-shaped inorganic ligand consisting of six Mo VI O 6 octahedra . The InChI representation of the molecule is InChI=1S/C16H11I4NO5/c17-9-4-8 (5-10 (18)14 (9)23)26-15-11 (19)1-7 (2-12 (15)20)3-13 (16 (24)25)21-6-22/h1-2,4-6,13,23H,3H2, (H,21,22) (H,24,25)/t13-/m0/s1 .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 804.88 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 6, an Exact Mass of 804.6816 g/mol, a Monoisotopic Mass of 804.6816 g/mol, a Topological Polar Surface Area of 95.9 Ų, and a Heavy Atom Count of 26 .

Applications De Recherche Scientifique

3-Iodothyronamine as a Derivative of Thyroid Hormone : Thyroxine (T4) is a major thyroid hormone, and its derivative, 3-iodothyronamine (T1AM), acts as a potent agonist of the trace amine receptor TAR1. T1AM can induce rapid physiological changes like hypothermia and bradycardia, suggesting a new signaling pathway that leads to effects opposite those associated with excess thyroid hormone (Scanlan et al., 2004).

Improved Pharmaceutical Formulations with L-Thyroxine : The inclusion complex of levo-thyroxine (L-thyroxine) with gamma cyclodextrin (γ-CD) enhances oral delivery, solubility, bioavailability, stability, and reduces toxicity, offering improved pharmaceutical formulations (Lakkakula et al., 2012).

Thyroid Activity Measurement with N-Formyl Derivative : The N-formyl derivative of thyroxine has been used for measuring thyroid activity, demonstrating its potential in clinical trials for assessing thyroid function (Basil, Somers, & Woollett, 1950).

Effects of Thyroxine on Bone Metabolism : L-thyroxine treatment in patients with subclinical hypothyroidism showed significant activation of bone turnover, reflecting the hormonal impact on bone remodeling units (Meier et al., 2004).

Metabolic Effects of Thyroxine In Vitro : Research on the metabolic effects of thyroxine at the cellular level helps understand its influence on enzymatically catalyzed reactions, revealing variations in hormonal activity based on structural modifications (Lardy & Feldott, 1951).

Orientations Futures

“N-Formyl Thyroxine” and other N-formyl peptides have been implicated in the pathophysiology of several neurodegenerative diseases including Alzheimer’s disease and Parkinson’s disease, as well as neurological cancers such as neuroblastoma . Future research could focus on further elucidating the role of these compounds in these conditions and potentially developing therapies based on this understanding .

Mécanisme D'action

Target of Action

N-Formyl Thyroxine primarily targets the thyroid hormone receptors (THRs) in the body . These receptors are located in the nucleus of cells and are responsible for mediating the effects of thyroid hormones . The thyroid hormones, including thyroxine, play a crucial role in the regulation of many metabolic processes and are vital for normal growth and development .

Mode of Action

This compound, like other thyroid hormones, interacts with its targets by binding to the thyroid hormone receptors. This binding changes the conformation of the ligand-binding domain of the receptors, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction leads to the activation of gene transcription of messenger RNA and proteins .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the most significant is the hypothalamic-pituitary-thyroid (HPT) axis, which regulates the synthesis and release of thyroid hormones . This compound, like thyroxine, is transformed into the biologically active 3’,3,5-triiodothyronine (T3) via 5’-deiodinases of thyroid hormone target cells . This transformation is a crucial part of the thyroid hormone signaling pathway .

Pharmacokinetics

The pharmacokinetics of this compound, like that of thyroxine, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it interacts with its target receptors . The metabolism of this compound involves its conversion to the active form, T3, in target cells . Finally, the hormone is excreted from the body .

Result of Action

The action of this compound at the molecular and cellular level results in a wide range of effects. These include the regulation of metabolic processes, growth and development, and the functioning of nearly every organ . At the cellular level, this compound influences gene transcription, leading to changes in protein synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis is complex, consisting of multiple feedback and feed-forward loops . Additionally, the intracellular availability of this compound is potently regulated in target cells by a mechanism of activation/inactivation . These factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

N-Formyl Thyroxine plays a significant role in biochemical reactions, particularly in the context of thyroid hormone activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thyroxine-binding globulin, a protein that transports thyroid hormones in the bloodstream. This compound also interacts with deiodinase enzymes, which are responsible for the activation and deactivation of thyroid hormones. These interactions are crucial for maintaining the balance of thyroid hormone levels in the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of thyroid hormone receptors, which are present in almost all cells of the body. By binding to these receptors, this compound can modulate the expression of genes involved in metabolism, growth, and development. Additionally, it impacts cellular metabolism by influencing the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thyroid hormone receptors and other biomolecules. Upon binding to the receptors, it can either activate or inhibit the transcription of target genes, depending on the context. This regulation of gene expression is mediated through the recruitment of coactivators or corepressors. Furthermore, this compound can influence enzyme activity by binding to their active sites, leading to either inhibition or activation of their catalytic functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to alterations in gene expression and metabolic pathways, which may have implications for its therapeutic use. Additionally, the stability of this compound in different experimental conditions can affect its efficacy and reliability in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and promote growth and development. At high doses, this compound may exhibit toxic effects, including disruptions in thyroid hormone balance and adverse effects on organ function. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to thyroid hormone metabolism. It interacts with enzymes such as deiodinases, which convert thyroxine to its active form, triiodothyronine. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in energy production and utilization. These interactions are essential for maintaining metabolic homeostasis and ensuring proper cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Thyroxine-binding globulin, transthyretin, and albumin are some of the key proteins involved in its transport in the bloodstream. Within cells, this compound can be transported to various organelles, where it exerts its effects on cellular processes. The distribution of this compound is crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. It is primarily found in the cytoplasm and nucleus, where it interacts with thyroid hormone receptors and other biomolecules. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments. This localization is essential for its role in regulating gene expression and cellular metabolism .

Propriétés

IUPAC Name |

(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRNTTVIRGKKSQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217422 | |

| Record name | N-Formyl thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671235-41-9 | |

| Record name | N-Formyl thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671235419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL THYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JQ6559BER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)

![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)

![2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B601801.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)